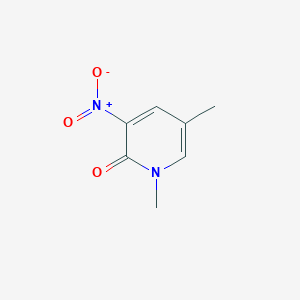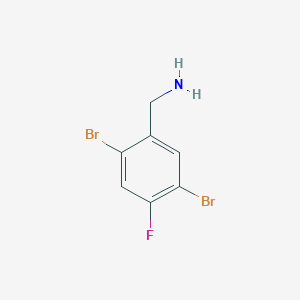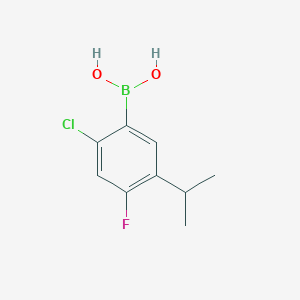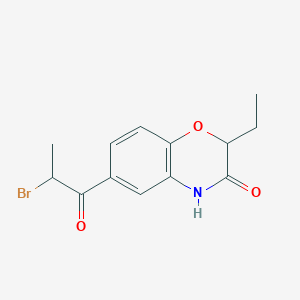![molecular formula C10H15N3O3 B8655505 tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate](/img/structure/B8655505.png)
tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate is a chemical compound with the molecular formula C10H15N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate typically involves the reaction of 4-hydroxymethylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of (4-carboxypyrimidin-2-yl)carbamic acid tert-butyl ester.
Reduction: Formation of (4-hydroxymethylpyrimidin-2-yl)methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways, ultimately resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
(3-Hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(2-Hydroxymethyl-pyridin-3-yl)-carbamic acid tert-butyl ester: Another pyridine derivative with different substitution patterns.
Uniqueness: tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate is unique due to its specific substitution on the pyrimidine ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H15N3O3 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-11-5-4-7(6-14)12-8/h4-5,14H,6H2,1-3H3,(H,11,12,13,15) |
Clé InChI |
VYYMSLBQLGZGGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=CC(=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4,4-dimethyl-](/img/structure/B8655465.png)


![(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B8655486.png)






